Cas no 124-97-0 (Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-)
124-97-0 structure
Product Name:Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-
CAS-Nr.:124-97-0
MF:C41H63NO15
MW:809.936634302139
CID:152784
PubChem ID:222158
Update Time:2025-04-19
Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutano
- PROTOVERATRINE B
- 6,7-diacetate3-(threo-(+)-2,3-dihydroxy-2-methylbutyrate)15-((-)-2-methylbut
- neoprotoveratrin
- NEOPROTOVERATRINE
- PROTOVERATRINE A (RG)(CALL)
- veratetrin
- PROTOVERATRINE B (RG)
- 4-beta,6-alpha,7-alpha,14,15-alpha-16-beta,20-octol,4,9-epoxy-cevane-3-bet
- 4α,9-Epoxycevane-3β,4β,6α,7α,14,15α,16β,20-octol 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]
- yrate)
- NSC7527
- CEVANE-3,4,6,7,14,15,16,20-OCTOL, 4,9-EPOXY-, 6,7-DIACETATE 3-((2R,3R)-2,3-DIHYDROXY-2-METHYLBUTANOATE) 15-((2R)-2-METHYLBUTANOATE), (3.BETA.,4.ALPHA.,6.ALPHA.,7.ALPHA.,15.ALPHA.,16.BETA.)-
- NSC 7527
- [(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2R,3R)-2,3-dihydroxy-2-methylbutanoate
- CHEMBL2165398
- 4-21-00-06847 (Beilstein Handbook Reference)
- Veratetrine
- 124-97-0
- Cevane-3beta,4beta,6alpha,7alpha,14,15alpha,16beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(threo-(+)-2,3-dihydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- BRN 0077630
- Cevane-3-beta,4-beta,6-alpha,7-alpha,14,15-alpha-16-beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(threo-(+)-2,3-dihydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- UNII-AK816144R9
- PROTOVERATRINE B [WHO-DD]
- Cryptenamine
- DTXSID401043045
- NSC-7527
- Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2,3-dihydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3beta(2R,3R),4alpha,6alpha,7alpha,15alpha(R),16beta)-
- (3beta(2R,3R),4alpha,6alpha,7alpha,15alpha(R),16beta)-4,9-Epoxycevane-3,4,6,7,14,15,16,20-octol 6,7-diacetate 3-(2,3-dihydroxy-2-methylbutyrate) 15-(2-methylbutyrate)
- EINECS 204-719-2
- AK816144R9
- PROTOVERATRINE B [MI]
-
- Inchi: 1S/C41H63NO15/c1-10-19(3)34(47)56-33-28(46)27-23(17-42-16-18(2)11-12-25(42)38(27,9)50)24-15-39-32(40(24,33)51)30(54-22(6)45)29(53-21(5)44)31-36(39,7)14-13-26(41(31,52)57-39)55-35(48)37(8,49)20(4)43/h18-20,23-33,43,46,49-52H,10-17H2,1-9H3/t18-,19+,20+,23-,24-,25-,26-,27+,28+,29-,30+,31-,32+,33-,36-,37+,38+,39+,40-,41+/m0/s1
- InChI-Schlüssel: BFLXOMFFVWQPAZ-CEEVVQPDSA-N
- Lächelt: O1[C@@]2([C@H](CC[C@@]3(C)[C@@H]2[C@H]([C@H]([C@H]2[C@@]4([C@H]([C@@H]([C@@H]5[C@@](C)([C@@H]6CC[C@H](C)CN6C[C@H]5[C@@H]4C[C@]132)O)O)OC([C@H](C)CC)=O)O)OC(C)=O)OC(C)=O)OC([C@@](C)([C@@H](C)O)O)=O)O
Berechnete Eigenschaften
- Genaue Masse: 809.42000
- Monoisotopenmasse: 809.41977030g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 16
- Schwere Atomanzahl: 57
- Anzahl drehbarer Bindungen: 12
- Komplexität: 1660
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 20
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: 1
- Topologische Polaroberfläche: 239
Experimentelle Eigenschaften
- Farbe/Form: Nicht verfügbar
- Dichte: 1.1826 (rough estimate)
- Schmelzpunkt: 268-270°C
- Siedepunkt: 755.18°C (rough estimate)
- Brechungsindex: 1.6220 (estimate)
- PSA: 239.05000
- LogP: 0.51590
- Spezifische Rotation: D25 -37° (pyridine); D25 -3.5° (chloroform)
- Löslichkeit: Nicht verfügbar
Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:UN 1544
- WGK Deutschland:3
- Sicherheitshinweise: S22
- RTECS:FL5750000
- Gefahrenklasse:6.1(a)
- PackingGroup:II
- Toxizität:LD50 s.c. in male mice: 0.21 mg/kg (Tanaka)
- Verpackungsgruppe:II
- Sicherheitsbegriff:6.1(a)
- Verpackungsgruppe:II
- Gefährdungsgrad:6.1(a)
Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- Verwandte Literatur
-
1. Paramagnetic anisotropies and zero-field splitting of some high-spin iron(III) complexesM. Gerloch,J. Lewis,R. C. Slade J. Chem. Soc. A 1969 1422
-
K. J. Morgan,J. A. Barltrop Q. Rev. Chem. Soc. 1958 12 34
-
3. The crystal and molecular structure of tomatidine hydrobromide and its relation to the steroidal bromosapogeninsOlga Kennard,L. Riva di Sanseverino,J. S. Rollett J. Chem. Soc. C 1967 956
-
4. Mutual diffusion coefficients of SrCl2–H2O and CsCl—H2O at 25 °C from Rayleigh interferometryJoseph A. Rard,Donald G. Miller J. Chem. Soc. Faraday Trans. 1 1982 78 887
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